Product packaging for Benzeneethanol, alpha,alpha,4-trimethyl-(Cat. No.:CAS No. 20834-59-7)

Benzeneethanol, alpha,alpha,4-trimethyl-

Cat. No.: B1581702
CAS No.: 20834-59-7
M. Wt: 164.24 g/mol
InChI Key: LABNAHQUILHURR-UHFFFAOYSA-N
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Description

Benzeneethanol, alpha,alpha,4-trimethyl- (CAS 20834-59-7), also widely known as 2-methyl-1-(4-methylphenyl)propan-2-ol and para-Methylbenzyl dimethyl carbinol, is a high-value aromatic alcohol for research and development . This compound, with a molecular formula of C 11 H 16 O and a molecular weight of 164.24 g/mol, is characterized by its high purity, making it a critical standard and intermediate in synthetic organic chemistry . Researchers utilize this compound in analytical method development, where it can be effectively separated and analyzed using reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) methods, for instance on a Newcrom R1 column with a mobile phase of acetonitrile and water . Its defined physical properties, including a boiling point of approximately 112°C at 12 mmHg and a density of 0.97 g/mL at 25°C, provide essential data for process development and scale-up in pharmaceutical and chemical synthesis . The structure, featuring a tertiary alcohol substituted with a p-methylphenyl group, offers a stable scaffold for further chemical modifications, making it a versatile building block for the synthesis of more complex molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access detailed specifications, including Canonical SMILES (CC1=CC=C(C=C1)CC(C)(C)O) and InChIKey (LABNAHQUILHURR-UHFFFAOYSA-N), to ensure material identity and suitability for their specific experimental workflows . Proper storage at -20°C is recommended for long-term stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O B1581702 Benzeneethanol, alpha,alpha,4-trimethyl- CAS No. 20834-59-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-(4-methylphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-9-4-6-10(7-5-9)8-11(2,3)12/h4-7,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABNAHQUILHURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066659
Record name Benzeneethanol, .alpha.,.alpha.,4-trimethyl-
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20834-59-7
Record name α,α,4-Trimethylbenzeneethanol
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Record name Benzeneethanol, alpha,alpha,4-trimethyl-
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Record name Benzeneethanol, .alpha.,.alpha.,4-trimethyl-
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Record name Benzeneethanol, .alpha.,.alpha.,4-trimethyl-
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Record name α,α,4-trimethylphenethyl alcohol
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Synthetic Methodologies and Chemo Enzymatic Approaches to Benzeneethanol, Alpha,alpha,4 Trimethyl

Established Synthetic Pathways for Benzeneethanol, alpha,alpha,4-trimethyl-

The synthesis of this tertiary alcohol is rooted in fundamental organic reactions that are staples of synthetic chemistry.

Conventional Organic Synthesis Routes

Two primary conventional routes for the preparation of Benzeneethanol, alpha,alpha,4-trimethyl- are the Grignard reaction and the Friedel-Crafts acylation followed by a Grignard reaction.

The Grignard reaction is a highly effective method for forming carbon-carbon bonds and synthesizing alcohols. vaia.com To produce the target tertiary alcohol, a Grignard reagent, such as methyl magnesium bromide, is reacted with a suitable ketone. vaia.comvedantu.com In this case, the ketone is 4-methylacetophenone (p-methylacetophenone). The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. Subsequent hydrolysis of the resulting magnesium alkoxide intermediate yields the final product, 2-(4-methylphenyl)propan-2-ol. vaia.com

Another well-established pathway involves the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. sigmaaldrich.comorganic-chemistry.org This process typically begins with the acylation of toluene (B28343) using an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comyoutube.com This reaction preferentially forms p-methylacetophenone due to the directing effect of the methyl group on the toluene ring and steric hindrance at the ortho position. youtube.com The resulting ketone can then be readily converted to Benzeneethanol, alpha,alpha,4-trimethyl- via the aforementioned Grignard reaction with methyl magnesium bromide. youtube.com

Route Starting Materials Key Intermediates Reaction Type Reference(s)
Grignard Reaction4-Methylacetophenone, Methyl magnesium bromideMagnesium alkoxideNucleophilic Addition vaia.com, vedantu.com
Friedel-Crafts Acylation & GrignardToluene, Acetyl chloride, Methyl magnesium bromide4-MethylacetophenoneElectrophilic Aromatic Substitution, Nucleophilic Addition sigmaaldrich.com, youtube.com

Stereoselective Synthesis of Benzeneethanol, alpha,alpha,4-trimethyl-

The structure of Benzeneethanol, alpha,alpha,4-trimethyl-, features two identical methyl groups attached to the carbinol carbon, making it an achiral molecule. Therefore, stereoselective synthesis to produce a specific enantiomer is not applicable. However, the principles of stereoselective synthesis are highly relevant for the production of similar chiral alcohols from prochiral ketones. If the precursor, 4-methylacetophenone, were reduced, it would form the chiral secondary alcohol 1-(p-tolyl)ethanol.

The asymmetric reduction of prochiral ketones is a cornerstone of modern synthesis, and these methods could be applied to precursors of structurally related chiral tertiary alcohols. nih.govfrontiersin.org Biocatalytic reduction using enzymes like ketoreductases (KREDs) or alcohol dehydrogenases from various microorganisms is a leading method. nih.govnih.gov These enzymes can produce chiral alcohols with very high enantiomeric excess (ee). nih.gov For example, ketoreductases have been successfully used in the asymmetric reduction of a wide range of aromatic ketones. frontiersin.orgnih.gov

Chemical methods, such as the Corey-Bakshi-Shibata (CBS) reduction, also provide a powerful tool for the enantioselective reduction of ketones to chiral alcohols. nih.gov

Method Catalyst/Reagent Type Substrate Type Key Feature Reference(s)
Biocatalytic ReductionKetoreductases (KREDs), Whole cells (Rhodococcus sp.)Prochiral Aromatic KetonesHigh enantioselectivity (often >99% ee), Green conditions nih.gov, psu.edu
Asymmetric Chemical ReductionCBS Catalysts (Oxazaborolidines)Prochiral Aromatic KetonesPredictable stereochemical outcome, High enantioselectivity nih.gov

Novel and Green Synthesis Strategies for Benzeneethanol, alpha,alpha,4-trimethyl-

Recent research has focused on developing more environmentally friendly and efficient synthetic methods, moving away from stoichiometric and often hazardous reagents.

Catalytic Methods in Benzeneethanol, alpha,alpha,4-trimethyl- Production

Modern catalytic methods offer greener alternatives to conventional syntheses. For the Friedel-Crafts acylation step, the traditional use of stoichiometric amounts of AlCl₃ can be replaced by more sustainable options. organic-chemistry.org The use of solid acid catalysts, such as zinc oxide (ZnO), provides an efficient, milder, and reusable alternative. organic-chemistry.org

Furthermore, innovative C-C bond-forming strategies are being developed. Transition-metal-free radical coupling of aromatic alcohols, initiated by a simple base like potassium tert-butoxide (t-BuOK), represents a green pathway for creating larger molecules from alcohol feedstocks. nih.govresearchgate.net Such methods avoid the use of transition metals and harmful alkyl halides. nih.gov While not a direct synthesis of the target compound, these principles point toward future green synthetic routes for related structures.

Biocatalytic Transformations and Bioreduction in Benzeneethanol, alpha,alpha,4-trimethyl- Synthesis

Biocatalysis stands out as a powerful green technology for alcohol synthesis. nih.gov The reduction of the precursor ketone, 4-methylacetophenone, can be achieved with high efficiency and selectivity using biocatalysts. These reactions can be performed using either isolated enzymes or whole-cell systems. psu.edu

Whole-cell biocatalysis, using organisms like Rhodococcus or baker's yeast, is often cost-effective as it contains the necessary enzymes and cofactor regeneration systems. nih.govpsu.edu Isolated enzymes, particularly ketoreductases, offer higher purity and specificity. frontiersin.org A significant advantage of biocatalysis is the use of cofactor regeneration systems (e.g., using a secondary enzyme like formate (B1220265) dehydrogenase or glucose dehydrogenase), which makes the process economically viable for industrial applications. nih.govpsu.edu Even intact plant fragments from sources like carrots (Daucus carota) have been shown to effectively reduce ketones to their corresponding alcohols under mild, aqueous conditions. tandfonline.comresearchgate.net

Biocatalytic System Catalyst Cofactor System Key Advantages Reference(s)
Whole-Cell BioreductionRhodococcus R6, Daucus carota (carrot)In-situ regenerationLow cost, mild conditions, no need for external cofactors nih.gov, tandfonline.com
Isolated Enzyme SystemRecombinant Ketoreductase (KRED)Coupled enzyme system (e.g., FDH, GDH)High specificity and enantioselectivity, high substrate loading possible nih.gov, psu.edu

Optimization of Reaction Conditions for Benzeneethanol, alpha,alpha,4-trimethyl- Yield and Purity

Optimizing reaction parameters is critical for maximizing the yield and purity of the final product while minimizing waste and cost.

For conventional methods like the Grignard and Friedel-Crafts reactions, key parameters include:

Solvent: Anhydrous solvents like diethyl ether or THF are essential for the stability of the Grignard reagent. odinity.com

Temperature: Grignard reactions are often initiated at room temperature and may require cooling to control the exothermic reaction. Friedel-Crafts reactions are also temperature-sensitive, with lower temperatures often favoring the desired para-product. youtube.com

Reagent Stoichiometry and Addition: Slow, dropwise addition of reagents is crucial to control exothermic reactions and prevent side-product formation. youtube.com In Friedel-Crafts acylation, the amount of Lewis acid catalyst can significantly impact the reaction rate and yield. organic-chemistry.org

For biocatalytic transformations , optimization focuses on creating an ideal environment for the enzyme:

pH and Temperature: Enzymes have optimal pH and temperature ranges for activity.

Solvent System: For poorly water-soluble substrates like 4-methylacetophenone, a two-phase aqueous/organic solvent system can be used to increase substrate concentration and improve conversion rates. nih.gov

Substrate and Catalyst Loading: Increasing substrate concentration is desirable for process efficiency, but high concentrations can lead to substrate or product inhibition of the enzyme. Optimizing the amount of biocatalyst is key to achieving a high reaction rate. nih.govpsu.edu

Synthesis Method Key Parameters for Optimization Objective Reference(s)
Grignard ReactionSolvent dryness, Temperature control, Rate of additionMaximize yield, prevent reagent decomposition odinity.com, youtube.com
Friedel-Crafts AcylationCatalyst choice (e.g., AlCl₃ vs. ZnO), Solvent, TemperatureImprove regioselectivity (para vs. ortho), increase yield, enhance greenness organic-chemistry.org, youtube.com
BiocatalysispH, Temperature, Co-solvent, Substrate loading, Cofactor regenerationMaximize enzyme activity, stability, and overall productivity nih.gov, psu.edu, tandfonline.com

Scale-up Considerations in the Synthesis of Benzeneethanol, alpha,alpha,4-trimethyl-

The industrial production of Benzeneethanol, alpha,alpha,4-trimethyl- via the Grignard pathway necessitates careful consideration of several factors to ensure safety, efficiency, and product quality. The highly exothermic nature of the Grignard reaction is a primary concern. jocpr.commdpi.comresearchgate.net On a large scale, the surface-area-to-volume ratio of the reactor decreases, which can lead to inefficient heat removal and the potential for thermal runaway. nih.gov

Another significant challenge is the induction period often observed in Grignard reactions. escholarship.org This delay in reaction initiation can lead to the accumulation of unreacted reagents, and when the reaction does start, it can proceed with dangerous rapidity. nih.govnih.gov To mitigate these risks, several strategies are employed in an industrial setting. The addition of a small amount of pre-synthesized Grignard reagent can help to initiate the reaction smoothly and avoid a hazardous induction period. nih.gov

The choice of solvent is also a critical consideration. While ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are common, their high flammability poses a significant risk. jocpr.com Greener solvent alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), are being explored as they can be derived from renewable resources and may offer enhanced selectivity. jocpr.com

The handling of raw materials, particularly magnesium, also requires special attention on a large scale to prevent safety hazards. mdpi.com The table below summarizes the key challenges and mitigation strategies for the scale-up of the Grignard synthesis of Benzeneethanol, alpha,alpha,4-trimethyl-.

Table 1: Scale-up Challenges and Mitigation Strategies for Grignard Synthesis

Challenge Mitigation Strategy
High Exothermicity - Efficient heat exchange systems- Controlled addition of reagents- Continuous processing to minimize reaction volume jocpr.com
Induction Period - Use of initiators (e.g., pre-formed Grignard reagent) nih.gov- In-situ monitoring (e.g., FTIR) to confirm initiation escholarship.org
Reagent Handling - Use of appropriate personal protective equipment- Automated and enclosed systems for reagent transfer
Solvent Flammability - Use of less volatile or greener solvents (e.g., 2-MeTHF) jocpr.com- Inert atmosphere blanketing (e.g., nitrogen, argon)
By-product Formation - Optimization of reaction temperature and reagent stoichiometry- Continuous processing to improve selectivity jocpr.com

Chemo-Enzymatic Approaches to Benzeneethanol, alpha,alpha,4-trimethyl-

Chemo-enzymatic methods provide a powerful strategy for the synthesis of chiral molecules, combining the efficiency of chemical synthesis with the high selectivity of biocatalysts. For tertiary alcohols like Benzeneethanol, alpha,alpha,4-trimethyl-, these approaches are particularly valuable for producing enantiomerically pure forms, which are important building blocks in the pharmaceutical and fine chemical industries. mdpi.comnih.gov

One of the most promising chemo-enzymatic strategies for tertiary alcohols is the kinetic resolution of a racemic mixture. This process typically involves the use of a lipase (B570770) to selectively acylate one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomer and the newly formed ester. nih.govscielo.br

Detailed Research Findings

Research has shown that Lipase A from Candida antarctica (CAL-A) is particularly effective in the kinetic resolution of tertiary alcohols, demonstrating high enantioselectivity. mdpi.comrsc.org However, the wild-type enzyme often exhibits low activity towards sterically hindered tertiary alcohols. mdpi.com To address this, protein engineering has been employed to enhance the catalytic efficiency of CAL-A. For instance, a double mutant (V278S+S429G) of CAL-A showed a 1.5-fold higher reaction rate for the esterification of a tertiary alcohol while maintaining excellent enantioselectivity. mdpi.com

In a study on the kinetic resolution of tertiary benzyl (B1604629) bicyclic alcohols, the use of commercial CAL-A with various acyl donors and solvents was optimized. rsc.org The results, summarized in the table below, demonstrate that high conversions and excellent enantiomeric excess can be achieved in relatively short reaction times.

Table 2: Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols with CAL-A

Substrate Acyl Donor Solvent Time (h) Conversion (%) Enantiomeric Excess of Ester (%)
1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol Vinyl butyrate Heptane 5 45 99
1-methyl-2,3-dihydro-1H-inden-1-ol Vinyl butyrate Heptane 4 44 96

Data sourced from a study on tertiary benzyl bicyclic alcohols. rsc.org

Another chemo-enzymatic approach involves the dynamic kinetic resolution (DKR), which combines the lipase-catalyzed resolution with an in-situ racemization of the unreacted enantiomer. This allows for a theoretical yield of 100% for the desired enantiomerically pure product. researchgate.net A bio-compatible oxovanadium catalyst has been successfully used for the racemization of tertiary alcohols in conjunction with a lipase for the resolution step. researchgate.net

Furthermore, the biocatalytic hydration of p-cymene (B1678584), a potential precursor to Benzeneethanol, alpha,alpha,4-trimethyl-, is an area of active research. This route, if successful, could offer a more direct and sustainable pathway to the target molecule. nih.govnih.gov

Investigation of Derivatives and Analogues of Benzeneethanol, Alpha,alpha,4 Trimethyl

Synthesis of Structurally Modified Benzeneethanol, alpha,alpha,4-trimethyl- Derivatives

The synthesis of derivatives of Benzeneethanol, alpha,alpha,4-trimethyl- can be approached through several key strategies, including modifications to the alkyl chain, substitutions on the aromatic ring, and derivatization of the hydroxyl functional group.

Alkyl Chain Modifications

Modifications to the α,α-dimethyl portion of Benzeneethanol, alpha,alpha,4-trimethyl- can lead to a diverse range of analogues. A primary synthetic route to the core tertiary alcohol structure involves the Grignard reaction. researchgate.netnih.gov This versatile method allows for the synthesis of homologues by reacting an appropriate Grignard reagent with a ketone. For instance, the reaction of a p-tolyl Grignard reagent with different ketones can yield tertiary alcohols with varied alkyl substituents at the alpha position.

Systematic modifications of the alkyl side chain can influence the steric bulk and lipophilicity of the molecule, which in turn can affect its biological activity. Studies on other classes of molecules have shown that increasing alkyl chain length can impact molecular assembly and physicochemical properties. mdpi.com While specific studies on the systematic alkyl chain modification of Benzeneethanol, alpha,alpha,4-trimethyl- are not extensively documented in publicly available literature, the principles of organic synthesis suggest that a library of such compounds could be generated for further investigation.

Aromatic Ring Substitutions

The aromatic ring of Benzeneethanol, alpha,alpha,4-trimethyl- is amenable to various substitution reactions, allowing for the introduction of a wide array of functional groups. Standard electrophilic aromatic substitution reactions can be employed to introduce substituents such as nitro groups, halogens, and acyl groups onto the benzene (B151609) ring. nih.govresearchgate.net The position of these substituents is directed by the existing methyl group at the para position.

Furthermore, nucleophilic aromatic substitution can be utilized, particularly when the aromatic ring is activated by strongly electron-withdrawing groups. nih.govgoogle.comgoogle.com The synthesis of precursors with different substituents on the aromatic ring, followed by the construction of the tertiary alcohol, is another viable strategy. For example, substituted bromobenzenes can be converted into their corresponding Grignard reagents and reacted with acetone (B3395972) to yield a series of 2-aryl-2-propanols with diverse aromatic substitutions. researchgate.netnih.gov

A patent for the preparation of 2-(4-ethoxyphenyl)-2-methylpropanol highlights a method for introducing an alkoxy group onto the phenyl ring, demonstrating a specific example of aromatic ring modification. organic-chemistry.org The synthesis of 2-(4-methylphenyl)benzoic acid derivatives also points towards methods for creating more complex aromatic substitutions.

Derivative NameSubstitution on Aromatic RingPrecursor for Synthesis
2-(4-Ethoxyphenyl)-2-methylpropanolEthoxy4-Ethoxybromobenzene
2-(4-Nitrophenyl)propan-2-olNitro1-Bromo-4-nitrobenzene
2-(4-Chlorophenyl)propan-2-olChloro1-Bromo-4-chlorobenzene
2-(4-Fluorophenyl)propan-2-olFluoro1-Bromo-4-fluorobenzene

This table presents hypothetical examples based on established synthetic routes for analogous compounds.

Functional Group Derivatization, e.g., Acetate (B1210297) Derivatives

The tertiary hydroxyl group of Benzeneethanol, alpha,alpha,4-trimethyl- is a key site for functional group derivatization, most commonly through esterification to form derivatives such as acetates. The esterification of alcohols with acid anhydrides, like acetic anhydride, is a well-established reaction that can be promoted by catalysts. libretexts.orgmedcraveonline.com A review of esterification reactions of secondary metabolites indicates that such modifications are often performed to alter the physicochemical properties of a molecule, such as its bioavailability and solubility. medcraveonline.comtcichemicals.com

The synthesis of the acetate derivative of Benzeneethanol, alpha,alpha,4-trimethyl- can be achieved by reacting the parent alcohol with acetic anhydride. This reaction can be extended to a variety of other anhydrides or acyl chlorides to produce a library of ester derivatives with varying chain lengths and functionalities. nih.gov

Derivative NameAcyl GroupReagent for Esterification
Benzeneethanol, alpha,alpha,4-trimethyl-, acetateAcetylAcetic anhydride
Benzeneethanol, alpha,alpha,4-trimethyl-, propanoatePropanoylPropanoic anhydride
Benzeneethanol, alpha,alpha,4-trimethyl-, benzoateBenzoylBenzoyl chloride

This table provides examples of potential ester derivatives and the reagents that could be used for their synthesis.

Structure-Activity Relationship (SAR) Studies of Benzeneethanol, alpha,alpha,4-trimethyl- Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological or pharmacological activity. For analogues of Benzeneethanol, alpha,alpha,4-trimethyl-, SAR studies would involve synthesizing a series of derivatives with systematic modifications and evaluating their effects in a relevant biological assay.

While specific SAR studies for this exact compound are not widely published, general principles can be inferred from related classes of compounds. For instance, studies on other antimicrobial agents have shown that lipophilicity, often modulated by alkyl chain length and the presence of halogens, plays a significant role in activity. dtic.milkcl.ac.uk The electronic effects of substituents on the aromatic ring, whether electron-donating or electron-withdrawing, can also profoundly impact activity. massbank.eu

A hypothetical SAR study on a series of Benzeneethanol, alpha,alpha,4-trimethyl- analogues might explore the following:

Effect of Aromatic Substituents: The introduction of electron-withdrawing groups (e.g., -NO2, -Cl, -F) or electron-donating groups (e.g., -OCH3, -N(CH3)2) at various positions on the phenyl ring could be correlated with changes in a measured biological activity.

Influence of Alkyl Chain Length: Systematically varying the size of the alkyl groups at the alpha position (e.g., replacing dimethyl with diethyl or dipropyl) would alter the steric profile and lipophilicity, with resulting changes in activity.

Impact of the Hydroxyl Group: Comparing the activity of the parent alcohol with its ester or ether derivatives would elucidate the importance of the free hydroxyl group for the observed activity.

CompoundAromatic Substituent (R)Alkyl Substituent (R')Functional GroupHypothetical Activity (e.g., MIC in µg/mL)
Parent 4-Methylα,α-dimethyl-OHBaseline
Analogue 1 4-Chloroα,α-dimethyl-OHPotentially Increased
Analogue 2 4-Methoxyα,α-dimethyl-OHPotentially Decreased
Analogue 3 4-Methylα,α-diethyl-OHVariable
Analogue 4 4-Methylα,α-dimethyl-OCOCH3Likely Altered

This is an illustrative table for a potential SAR study. The activity data is hypothetical.

Characterization of Novel Benzeneethanol, alpha,alpha,4-trimethyl- Compounds

The definitive identification and confirmation of the structure of novel derivatives of Benzeneethanol, alpha,alpha,4-trimethyl- rely on a combination of modern analytical techniques. These methods provide detailed information about the molecular structure, connectivity, and purity of the synthesized compounds.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. For a novel derivative, the chemical shifts, coupling constants, and integration of the signals in the NMR spectra would be compared to the parent compound to confirm the desired modification.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of a new molecule with high accuracy.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For example, the presence of a strong, broad absorption in the 3200-3600 cm⁻¹ region would indicate the hydroxyl group of the alcohol, while a strong absorption around 1735 cm⁻¹ would be characteristic of the carbonyl group in an acetate derivative.

Chromatographic Methods:

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are essential for assessing the purity of the synthesized compounds and for separating mixtures of products.

A comprehensive characterization of a novel derivative would involve the collection and interpretation of data from these techniques to provide unambiguous proof of its structure.

Analytical TechniqueExpected Data for a Novel Derivative (e.g., 2-(4-chlorophenyl)propan-2-ol)
¹H NMR Signals corresponding to the aromatic protons (with splitting patterns indicative of para-substitution), and singlets for the methyl and hydroxyl protons.
¹³C NMR Resonances for the aromatic carbons (with chemical shifts influenced by the chloro substituent), the quaternary carbon bearing the hydroxyl group, and the methyl carbons.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the derivative, and characteristic fragmentation patterns.
IR Spectroscopy Absorptions corresponding to the O-H stretch, C-H stretches (aromatic and aliphatic), C=C aromatic stretches, and the C-Cl stretch.

This table provides an example of the expected characterization data for a hypothetical novel derivative.

Insufficient Data Available for Mechanistic and Efficacy Studies of Benzeneethanol, alpha,alpha,4-trimethyl-

Despite a comprehensive literature search, there is currently insufficient publicly available scientific data to generate a detailed article on the mechanistic and efficacy studies of the chemical compound Benzeneethanol, alpha,alpha,4-trimethyl- as outlined in the requested structure.

Extensive searches were conducted to locate specific research findings on the antimicrobial activity, minimum inhibitory and bactericidal concentrations, synergistic effects, and proposed mechanisms of action for Benzeneethanol, alpha,alpha,4-trimethyl- (also known by synonyms such as p-cymen-8-ol, 2-(p-tolyl)propan-2-ol, and α,α,4-trimethylbenzyl alcohol, with CAS number 1197-01-9).

The search results primarily yielded general information regarding the compound's chemical and physical properties, its presence in some essential oils, and its use as a fragrance ingredient. While a safety assessment for its use in fragrances exists, it does not provide the specific biological efficacy data required to fulfill the article's outline. Some sources indicate its presence in certain plants and its insect-repellent properties against specific species, but this does not extend to the broad antimicrobial spectrum requested.

Information is available for the broader class of p-cymene (B1678584) derivatives, to which Benzeneethanol, alpha,alpha,4-trimethyl- belongs. Studies on related compounds like p-cymene, carvacrol, and thymol (B1683141) do detail antimicrobial properties. However, due to the strict instruction to focus solely on Benzeneethanol, alpha,alpha,4-trimethyl-, this more general information cannot be used to accurately and specifically describe the biological activities of the target compound.

Consequently, the following sections and subsections of the requested article could not be populated with scientifically validated and specific information:

Mechanistic and Efficacy Studies of Benzeneethanol, Alpha,alpha,4 Trimethyl in Biological Systems

Proposed Mechanisms of Action of Benzeneethanol, alpha,alpha,4-trimethyl-

Without dedicated research studies on this specific compound, the creation of a thorough, informative, and scientifically accurate article as per the detailed outline is not feasible at this time.

Cellular Target Identification

Membrane Disruption Mechanisms

The precise mechanisms by which Benzeneethanol, alpha,alpha,4-trimethyl- may interact with and potentially disrupt cellular membranes have not been specifically elucidated in the scientific literature. Research on the related monoterpene hydrocarbon p-cymene (B1678584) indicates that it has a high affinity for microbial membranes and can cause membrane perturbation. mdpi.com However, the introduction of a hydroxyl group in Benzeneethanol, alpha,alpha,4-trimethyl- significantly alters its physicochemical properties, meaning its mode of interaction with lipid bilayers may differ substantially from that of p-cymene. Without specific studies on Benzeneethanol, alpha,alpha,4-trimethyl-, any description of its membrane disruption mechanisms would be speculative.

Resistance Mechanisms to Benzeneethanol, alpha,alpha,4-trimethyl-

There is no information available in the scientific literature regarding the development of resistance mechanisms to Benzeneethanol, alpha,alpha,4-trimethyl- in any biological system. Research into microbial or cellular resistance is typically initiated after a compound has been identified as a potent and specific antimicrobial or cytotoxic agent. Given the nascent stage of research into the biological activities of Benzeneethanol, alpha,alpha,4-trimethyl-, studies on resistance have not yet been undertaken.

Advanced Applications of Benzeneethanol, Alpha,alpha,4 Trimethyl in Applied Chemistry and Engineering

Role of Benzeneethanol, alpha,alpha,4-trimethyl- in Detergent Formulations

Benzeneethanol, alpha,alpha,4-trimethyl-, also known by its synonym p-cymen-8-ol, is a tertiary alcohol that has garnered attention in the formulation of detergents due to its potential antimicrobial properties. While extensive research directly detailing its cleaning and sanitization capabilities within complex detergent matrices is limited, its inherent antimicrobial and antifungal characteristics suggest a functional role in enhancing the hygienic performance of cleaning products.

Enhanced Cleaning and Sanitization Capabilities

The inclusion of Benzeneethanol, alpha,alpha,4-trimethyl- in detergent formulations is primarily linked to its ability to inhibit the growth of various microorganisms. Research into the antimicrobial activity of related compounds, such as p-cymene (B1678584), indicates efficacy against a range of bacteria. For instance, studies have shown that p-cymene can completely inhibit the growth of bacteria like E. coli O157:H7, Vibrio parahaemolyticus, L. monocytogenes, and S. enterica at a minimal bactericidal concentration of 12 mg/mL. Furthermore, against S. aureus and Streptococcus mutans, a minimal microbicidal concentration of 6 mg/mL has been reported, and for S. sanguinis, this concentration is as low as 3 mg/mL nih.gov.

Interactive Data Table: Antimicrobial Efficacy of a Related Compound (p-cymene)

MicroorganismMinimal Bactericidal/Microbicidal Concentration (mg/mL)
E. coli O157:H712
Vibrio parahaemolyticus12
L. monocytogenes12
S. enterica12
S. aureus6
Streptococcus mutans6
S. sanguinis3

Stability and Compatibility in Detergent Matrices

The chemical stability of Benzeneethanol, alpha,alpha,4-trimethyl- is a key factor in its suitability for detergent formulations. It is generally considered a stable compound and is incompatible with strong oxidizing agents echemi.comnoaa.gov. Detergent formulations can have varying pH levels, and the stability of active ingredients across this range is crucial. As a tertiary alcohol, Benzeneethanol, alpha,alpha,4-trimethyl- is expected to be relatively stable in both acidic and alkaline conditions commonly found in liquid and powder detergents. Its slight solubility in water suggests it would be compatible with aqueous-based liquid detergents, potentially aided by surfactants and co-solvents within the formulation noaa.gov.

Utilization in Water Treatment Technologies

The antimicrobial properties of Benzeneethanol, alpha,alpha,4-trimethyl- also position it as a candidate for application in water treatment technologies, particularly as a disinfectant. Its ability to inhibit the growth of a broad spectrum of microorganisms is a primary requirement for such applications.

Disinfection Efficacy in Aqueous Systems

The mechanism of action of related monoterpenoids often involves the disruption of microbial cell membranes, leading to cell death mdpi.com. This mode of action is generally effective against a wide range of bacteria and fungi, which is advantageous for a broad-spectrum water disinfectant.

Long-term Stability in Water Treatment Processes

For a disinfectant to be effective throughout a water distribution system, it must exhibit long-term stability. Benzeneethanol, alpha,alpha,4-trimethyl- is a stable compound under normal conditions echemi.com. Its slight solubility in water may influence its persistence in aqueous environments noaa.gov. The long-term stability would also depend on factors such as temperature, pH, and the presence of other chemical species in the water.

A critical aspect of using chemical disinfectants is the potential formation of disinfection byproducts (DBPs). While there is no specific data on DBP formation from Benzeneethanol, alpha,alpha,4-trimethyl-, it is an area that would require thorough investigation before its widespread adoption in water treatment.

Application as a Mildew-proofing Agent

The fungicidal properties of Benzeneethanol, alpha,alpha,4-trimethyl- make it a promising candidate for use as a mildew-proofing agent. Mildew is a type of mold, and its growth on surfaces can lead to material degradation and potential health issues.

Research has demonstrated the antifungal activity of the related compound p-cymene against various fungi. However, studies have shown that p-cymene alone may not be effective against certain types of filamentous fungi, such as Aspergillus niger, a common cause of mildew, with a reported Minimum Inhibitory Concentration (MIC) of over 300 µL/mL nih.gov. In contrast, a study on the application of monoterpenes to wood showed that p-cymene exhibited a fungal inhibition percentage of 21.5% against Aspergillus niger at a concentration of 100 µL/mL bioresources.comncsu.edu. This suggests that its efficacy can be influenced by the application method and the substrate.

While direct data on Benzeneethanol, alpha,alpha,4-trimethyl- as a mildew-proofing agent is scarce, its demonstrated antifungal properties, particularly against common mildew-causing fungi, indicate its potential in this application. Further research would be needed to determine optimal concentrations and application methods for various materials.

Interactive Data Table: Antifungal Activity of a Related Compound (p-cymene) against Aspergillus niger

Concentration (µL/mL)Fungal Inhibition Percentage (%)
10021.5

Efficacy on Various Substrates

There is no available data from scientific studies that quantifies the efficacy of Benzeneethanol, alpha,alpha,4-trimethyl- in preventing mildew growth on various substrates such as wood, drywall, or textiles. To assess its potential, controlled studies would be necessary to determine the minimum inhibitory concentration against common mildew-causing fungi and to evaluate its performance in comparison to existing commercial mildew-proofing agents.

Durability and Persistence of Mildew-proofing Effect

The long-term effectiveness and persistence of Benzeneethanol, alpha,alpha,4-trimethyl- as a mildew-proofing agent are also undocumented. Research would be required to understand its resistance to environmental factors such as UV light, humidity, and temperature fluctuations, all of which can impact the durability of a chemical treatment. Without such studies, its viability for long-term protection against mildew remains speculative.

Potential Applications in Other Industrial Sectors

While concrete applications are not documented, the chemical structure of Benzeneethanol, alpha,alpha,4-trimethyl- suggests potential uses in material science and as a building block in chemical synthesis.

Preservative Functions in Material Science

Based on the known preservative qualities of other aromatic alcohols, it is plausible that Benzeneethanol, alpha,alpha,4-trimethyl- could function as a preservative in various materials to prevent microbial degradation. For instance, it could potentially be incorporated into polymers, coatings, or adhesives to extend their shelf life and prevent spoilage. However, empirical data to support this hypothesis is currently unavailable.

Chemical Intermediates in Advanced Syntheses

Tertiary alcohols are known to be useful intermediates in a variety of chemical reactions. Benzeneethanol, alpha,alpha,4-trimethyl- could potentially be used as a starting material for the synthesis of more complex molecules with applications in pharmaceuticals, agrochemicals, or specialty polymers. Its tertiary alcohol group can be a site for various chemical transformations, making it a candidate for further investigation by synthetic chemists.

Environmental Fate and Ecotoxicological Assessment of Benzeneethanol, Alpha,alpha,4 Trimethyl

Environmental Persistence and Degradation Pathways of Benzeneethanol, alpha,alpha,4-trimethyl-

The environmental persistence of a chemical is determined by its resistance to various degradation processes. For Benzeneethanol, alpha,alpha,4-trimethyl-, its persistence is influenced by biodegradation, photodegradation, and other chemical degradation pathways.

Biodegradation Studies

Biodegradation is a key process in the removal of organic chemicals from the environment. Studies and predictive models indicate that Benzeneethanol, alpha,alpha,4-trimethyl- is susceptible to biodegradation, although it may not be readily biodegradable under all conditions.

Based on predictive modeling, the biodegradation half-life of this compound is estimated to be approximately 3.09 days. However, in tests for ready biodegradability, which are stringent evaluations of a chemical's potential for rapid and complete breakdown, it has a predicted value of 0.00, indicating that it does not meet the criteria to be classified as readily biodegradable. This suggests that while the compound can be broken down by microorganisms, the process may not be rapid enough to prevent its short-term persistence in the environment.

Photodegradation and Chemical Degradation

Photodegradation, the breakdown of chemicals by light, and other chemical degradation processes are significant for substances released into the atmosphere or surface waters.

In the atmosphere, the primary degradation pathway for Benzeneethanol, alpha,alpha,4-trimethyl- is expected to be its reaction with photochemically produced hydroxyl radicals (•OH). The rate constant for this gas-phase reaction is estimated to be 2.14 x 10⁻¹¹ cm³/molecule-sec. This rate suggests a relatively short atmospheric half-life, indicating that the compound is not likely to persist for long periods in the air.

Bioaccumulation Potential of Benzeneethanol, alpha,alpha,4-trimethyl-

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (e.g., water, food, sediment). The potential for a substance to bioaccumulate is a critical factor in its environmental risk assessment.

The bioaccumulation potential of Benzeneethanol, alpha,alpha,4-trimethyl- is considered to be low. This is supported by a predicted bioconcentration factor (BCF) of 31.0 L/kg. The BCF is a measure of the extent of chemical accumulation in an aquatic organism from water alone. A BCF value below 1,000 suggests a low potential for bioaccumulation.

Furthermore, the estimated biotransformation half-life in fish is approximately 0.148 days. This short half-life indicates that fish can metabolize and excrete the compound relatively quickly, further reducing the likelihood of significant bioaccumulation in aquatic food webs.

Ecotoxicity Studies of Benzeneethanol, alpha,alpha,4-trimethyl- on Aquatic and Terrestrial Organisms

Ecotoxicity studies are essential to determine the potential adverse effects of a chemical on various organisms in the environment. Due to a lack of specific experimental ecotoxicity data for Benzeneethanol, alpha,alpha,4-trimethyl-, predictive models such as the US EPA's ECOSAR (Ecological Structure-Activity Relationships) are utilized to estimate its toxicity. These models provide valuable insights into the potential risks the compound may pose to different trophic levels.

Impact on Microbial Communities

The impact of Benzeneethanol, alpha,alpha,4-trimethyl- on microbial communities, which form the base of many ecosystems, is an important consideration. While specific experimental data on its toxicity to microorganisms is limited, its classification as not readily biodegradable suggests that it does not cause acute, widespread toxicity to the mixed microbial populations found in wastewater treatment plants at typical environmental concentrations. However, at higher concentrations, some inhibitory effects on specific microbial processes could be possible.

Effects on Higher Organisms

The potential effects of Benzeneethanol, alpha,alpha,4-trimethyl- on higher organisms, including aquatic and terrestrial species, can be estimated using QSAR (Quantitative Structure-Activity Relationship) models. The following tables present the predicted acute and chronic toxicity values for various organisms.

Predicted Acute Aquatic Toxicity

OrganismEndpointPredicted Value (mg/L)
Fish96-hour LC5018.5
Daphnia magna48-hour EC5012.8
Green Algae96-hour EC508.7

LC50 (Lethal Concentration 50): The concentration of a chemical that is lethal to 50% of the test organisms within a specified time. EC50 (Effective Concentration 50): The concentration of a chemical that causes a specified effect in 50% of the test organisms within a specified time.

Predicted Chronic Aquatic Toxicity

OrganismEndpointPredicted Value (mg/L)
FishChronic Value (ChV)1.3
Daphnia magnaChronic Value (ChV)1.1
Green AlgaeChronic Value (ChV)0.8

ChV (Chronic Value): The geometric mean of the No-Observed-Effect-Concentration (NOEC) and the Lowest-Observed-Effect-Concentration (LOEC).

There is currently a lack of available data and predictive models for the toxicity of Benzeneethanol, alpha,alpha,4-trimethyl- to terrestrial organisms such as earthworms or plants. General statements from safety data sheets indicate that the compound is not expected to be harmful to aquatic organisms, which aligns with the moderately low toxicity values predicted by the ECOSAR model. chemicalbook.com

Risk Assessment Methodologies for Environmental Release of Benzeneethanol, alpha,alpha,4-trimethyl-

The environmental risk assessment of Benzeneethanol, alpha,alpha,4-trimethyl-, a tertiary aromatic alcohol, involves a structured approach to determine the potential for adverse effects on the ecosystem. This process is critical for substances used in consumer and industrial applications, such as fragrance ingredients, which may be released into the environment through various pathways. The assessment framework generally follows internationally recognized guidelines, such as those established under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation.

The core of the environmental risk assessment is the comparison of the predicted environmental concentration (PEC) of a substance with its predicted no-effect concentration (PNEC). nih.gov The PEC is an estimation of the concentration of the chemical that is expected to be found in various environmental compartments (water, air, soil, and sediment) resulting from its manufacture, processing, use, and disposal. nih.govthegoodscentscompany.com The PNEC is the concentration below which adverse effects on the ecosystem are not expected to occur. chemeo.com

Predicted Environmental Concentration (PEC) Estimation:

The calculation of the PEC for Benzeneethanol, alpha,alpha,4-trimethyl- considers its entire life cycle. This involves gathering data on production volumes, use patterns, and release fractions to different environmental compartments. thegoodscentscompany.com For a substance like a fragrance ingredient, releases can occur from manufacturing facilities and, more dispersively, from the use of consumer products like cosmetics and cleaning agents.

Models such as the European Union System for the Evaluation of Substances (EUSES) are often employed to estimate PEC values. europa.eusynerzine.com These models use input parameters such as the substance's physicochemical properties, tonnage, and use characteristics to predict its distribution and concentration in the environment. europa.eu

Key parameters for PEC calculation include:

Production and import volumes: The total amount of the substance placed on the market.

Use and formulation data: How and in what quantities the substance is used in various products.

Release factors: The fraction of the substance released to air, water, and soil during each life cycle stage. thegoodscentscompany.com

Environmental fate properties: Data on degradation, partitioning, and bioaccumulation.

Predicted No-Effect Concentration (PNEC) Derivation:

The PNEC is derived from ecotoxicity data obtained from laboratory tests on representative organisms from different trophic levels, such as algae (producers), daphnids (primary consumers), and fish (secondary consumers). chemeo.comepa.gov The derivation involves applying an assessment factor (AF) to the lowest reliable toxicity value to account for uncertainties in extrapolating from laboratory data to the real environment. nih.govchemeo.com

The magnitude of the assessment factor depends on the quality and quantity of the available ecotoxicity data. epa.gov For instance, a larger assessment factor is used when only short-term (acute) toxicity data is available, while a smaller factor may be applied if comprehensive long-term (chronic) data for multiple species across different trophic levels is present. epa.gov

Ecotoxicological Data for Benzeneethanol, alpha,alpha,4-trimethyl-

Specific, publicly available ecotoxicological data for Benzeneethanol, alpha,alpha,4-trimethyl- (CAS No. 20834-59-7) is limited. A safety data sheet for the structurally similar compound Benzenemethanol, .alpha.,.alpha.,4-trimethyl- (CAS No. 1197-01-9) states that "The product is not considered harmful to aquatic organisms or to cause long-term adverse effects in the environment." nist.gov However, without quantitative data (e.g., LC50 or EC50 values), a detailed ecotoxicological assessment is challenging.

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the ecotoxicity of a chemical based on its molecular structure. These predictive models are valuable tools in risk assessment, particularly for data-poor substances.

Environmental Fate of Benzeneethanol, alpha,alpha,4-trimethyl-

Understanding the environmental fate of a chemical is essential for predicting its environmental concentration and potential for exposure. Key environmental fate parameters for Benzeneethanol, alpha,alpha,4-trimethyl- are summarized in the table below.

Environmental Fate ParameterValueUnitSource
Atmospheric Hydroxylation Rate2.14e-11cm³/molecule·sec
Biodegradation Half-Life3.09days
Bioconcentration Factor31.0L/kg
Soil Adsorption Coefficient (Koc)85.1L/kg

This table is based on available data and may not be exhaustive.

Risk Characterization:

The final step in the risk assessment is risk characterization, where the PEC is compared to the PNEC to calculate a Risk Characterization Ratio (RCR). nih.govnist.gov

RCR = PEC / PNEC

If the RCR is less than 1, it is generally concluded that the chemical is unlikely to pose a significant risk to the environment. nist.gov If the RCR is greater than or equal to 1, it indicates a potential risk, and further refinement of the assessment or implementation of risk management measures may be necessary. nih.govnist.gov This could involve gathering more precise exposure information, conducting additional ecotoxicity testing to reduce uncertainty in the PNEC, or recommending changes in use patterns to limit environmental release.

For fragrance ingredients, organizations like the Research Institute for Fragrance Materials (RIFM) conduct comprehensive safety assessments that include environmental considerations. These assessments often involve a tiered approach, starting with conservative assumptions and refining the assessment as more data becomes available.

Data Tables

Table 1: Ecotoxicological Data for Benzeneethanol, alpha,alpha,4-trimethyl-

Organism Test Type Endpoint Value (mg/L) Source
Fish Acute LC50 (96h) Data not available
Daphnia Acute EC50 (48h) Data not available
Algae Growth Inhibition EC50 (72h) Data not available

Table 2: Risk Assessment Parameters and Ratios

Parameter Value Unit Notes
Predicted Environmental Concentration (PEC) Dependent on release scenario µg/L or mg/kg Calculated using exposure models.
Predicted No-Effect Concentration (PNEC) Data not available µg/L or mg/kg Derived from ecotoxicological data.

Spectroscopic and Advanced Analytical Characterization of Benzeneethanol, Alpha,alpha,4 Trimethyl

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique used to identify the functional groups and elucidate the structural framework of a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy:

The IR spectrum of Benzeneethanol, alpha,alpha,4-trimethyl- (also known as p-cymen-8-ol) displays characteristic absorption bands that confirm the presence of its key functional groups. A broad and strong absorption band is typically observed in the region of 3200-3550 cm⁻¹, which is indicative of the O-H stretching vibration of the tertiary alcohol group, with the broadening resulting from intermolecular hydrogen bonding. libretexts.org The presence of the aromatic ring is confirmed by several bands: the C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹), and characteristic C=C stretching vibrations within the aromatic ring are observed in the 1400-1600 cm⁻¹ region. pdx.edu Specifically, for a 1,4-disubstituted (para) benzene (B151609) ring, a strong C-H out-of-plane bending vibration is expected in the range of 790-830 cm⁻¹. instanano.com The aliphatic C-H stretching vibrations from the methyl groups are observed below 3000 cm⁻¹. pdx.edu

Raman Spectroscopy:

A summary of expected characteristic vibrational frequencies is presented in the table below.

Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman) Functional Group Assignment
O-H Stretch3200-3550 (broad, strong)WeakTertiary Alcohol
Aromatic C-H Stretch3020-3100 (weak to medium)Strongp-Substituted Benzene Ring
Aliphatic C-H Stretch2850-2990 (medium to strong)StrongMethyl Groups
Aromatic C=C Stretch1400-1600 (medium, multiple bands)Strongp-Substituted Benzene Ring
C-O Stretch1150-1250 (medium)MediumTertiary Alcohol
Aromatic C-H Bend790-830 (strong)Mediump-Substituted Benzene Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy:

The proton (¹H) NMR spectrum of Benzeneethanol, alpha,alpha,4-trimethyl- provides a clear fingerprint of its structure. The aromatic protons on the para-substituted benzene ring typically appear as two distinct doublets in the downfield region, usually between δ 7.0 and 7.5 ppm, due to their different chemical environments. The integration of these signals would correspond to two protons each. The methyl group attached to the benzene ring (the p-tolyl methyl group) would show a singlet at approximately δ 2.3 ppm, integrating to three protons. The two equivalent methyl groups attached to the tertiary carbon bearing the hydroxyl group (the gem-dimethyl groups) would appear as a singlet further upfield, typically around δ 1.5 ppm, integrating to six protons. The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on the solvent and concentration, but it is typically found between δ 1.5 and 2.5 ppm. A ¹H-NMR spectrum of p-cymene-8-ol has been reported, confirming these assignments. researchgate.netpitt.edu

¹³C NMR Spectroscopy:

The carbon-13 (¹³C) NMR spectrum provides further confirmation of the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom. The quaternary carbon atom of the benzene ring attached to the isopropyl alcohol moiety would appear around δ 145-150 ppm. The other quaternary carbon of the isopropyl group would be observed around δ 70-75 ppm. The carbons of the benzene ring will show signals in the aromatic region (δ 120-140 ppm). The two equivalent methyl carbons of the isopropyl group will give a single signal around δ 30-35 ppm, and the methyl carbon on the benzene ring will appear at approximately δ 20-25 ppm. nist.gov

A summary of the expected ¹H and ¹³C NMR chemical shifts is provided in the table below.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity (¹H NMR) Integration (¹H NMR)
Aromatic H (ortho to CH₃)~7.1~129Doublet2H
Aromatic H (ortho to C(CH₃)₂OH)~7.3~125Doublet2H
Ar-CH₃~2.3~21Singlet3H
C(CH₃)₂OH~1.5~32Singlet6H
OHVariable (e.g., 1.6)-Broad Singlet1H
Aromatic C-CH₃-~137--
Aromatic C-C(CH₃)₂OH-~146--
Aromatic CH-~125, ~129--
C(CH₃)₂OH-~72--

Mass Spectrometry (MS) for Fragmentation Analysis and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

The electron ionization (EI) mass spectrum of Benzeneethanol, alpha,alpha,4-trimethyl- (Benzenemethanol, α,α,4-trimethyl-) shows a molecular ion peak ([M]⁺) at m/z 150, which corresponds to its molecular weight. nist.govnist.govnih.gov The fragmentation pattern is characteristic of a tertiary benzylic alcohol. A prominent peak is observed at m/z 135, resulting from the loss of a methyl radical (•CH₃, 15 Da), a common alpha-cleavage for tertiary alcohols. libretexts.org Another significant fragmentation pathway involves the loss of a water molecule (H₂O, 18 Da) from the molecular ion, leading to a peak at m/z 132. The base peak in the spectrum is often observed at m/z 43, corresponding to the isopropyl cation ([C₃H₇]⁺), although the tropylium (B1234903) ion at m/z 91, characteristic of many benzyl (B1604629) compounds, is also present. sigmaaldrich.com The presence of these characteristic fragment ions allows for the confident identification of the compound. Mass spectrometry is also highly sensitive for detecting impurities, which would appear as additional peaks in the spectrum.

A table summarizing the major fragment ions is presented below.

m/z Relative Intensity Proposed Fragment Ion Fragmentation Pathway
150Low[C₁₀H₁₄O]⁺Molecular Ion
135High[C₉H₁₁O]⁺[M - CH₃]⁺ (Alpha-cleavage)
132Medium[C₁₀H₁₂]⁺[M - H₂O]⁺ (Dehydration)
117Medium[C₉H₉]⁺[M - CH₃ - H₂O]⁺
91Medium[C₇H₇]⁺Tropylium ion (Rearrangement)
43Base Peak[C₃H₇]⁺Isopropyl cation

Chromatographic Techniques (GC-MS, HPLC) for Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of Benzeneethanol, alpha,alpha,4-trimethyl- from complex mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly effective method for the analysis of volatile and semi-volatile compounds like Benzeneethanol, alpha,alpha,4-trimethyl-. sigmaaldrich.com The compound can be separated from other components on a capillary column, such as a DB-5 or equivalent, and subsequently identified by its mass spectrum. The retention time of the compound is a characteristic property under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate), and the mass spectrometer provides definitive structural information. instanano.comresearchgate.net For instance, the analysis of essential oils often utilizes GC-MS to identify and quantify constituents like p-cymen-8-ol. researchgate.net

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation and quantification of Benzeneethanol, alpha,alpha,4-trimethyl-. researchgate.net A reverse-phase HPLC method can be employed using a C18 column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for improved peak shape. sielc.comresearchgate.net The method can be optimized for fast analysis using smaller particle size columns (UPLC). researchgate.net HPLC methods for related compounds have been validated for linearity, accuracy, and precision, demonstrating their suitability for quantitative analysis. mdpi.com

A table with typical chromatographic conditions is provided below.

Technique Column Mobile Phase/Carrier Gas Detector Typical Application
GC-MSCapillary (e.g., DB-5)HeliumMass SpectrometerIdentification and quantification in volatile mixtures
HPLCReverse-Phase (e.g., C18)Acetonitrile/Water with acid modifierUV or Mass SpectrometerPurity assessment and quantification

Advanced X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Theoretical and Computational Chemistry Approaches to Benzeneethanol, Alpha,alpha,4 Trimethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the distribution of electrons and predict the regions of a molecule that are most likely to engage in chemical reactions.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nrfhh.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nrfhh.com

For Benzeneethanol, alpha,alpha,4-trimethyl-, a detailed HOMO-LUMO analysis would require sophisticated computational software to solve the quantum mechanical equations that describe its electronic structure. Such an analysis would yield specific energy values for the HOMO, LUMO, and the energy gap. This data would be instrumental in predicting its reactivity in various chemical environments. As of this review, specific published studies providing a quantitative HOMO-LUMO analysis for Benzeneethanol, alpha,alpha,4-trimethyl- are not available.

Table 1: Hypothetical Data Table for HOMO-LUMO Analysis of Benzeneethanol, alpha,alpha,4-trimethyl-

ParameterEnergy (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

This table is for illustrative purposes only. Specific computational studies are required to generate actual data.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a three-dimensional visualization that illustrates the charge distribution within a molecule. These maps are invaluable for predicting how a molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored red or yellow) indicate an abundance of electrons and are likely sites for electrophilic attack. Conversely, areas of positive electrostatic potential (colored blue) are electron-deficient and represent likely points for nucleophilic attack. nih.gov

For Benzeneethanol, alpha,alpha,4-trimethyl-, an ESP map would highlight the electronegative oxygen atom of the hydroxyl group as a region of high electron density, making it a potential hydrogen bond acceptor. The aromatic ring and the methyl groups would also exhibit distinct electrostatic potential features influencing its interactions. A detailed computational study would be necessary to generate a precise ESP map and quantify the electrostatic potential across the molecular surface. Currently, specific ESP maps for Benzeneethanol, alpha,alpha,4-trimethyl- are not found in the surveyed literature.

Molecular Docking and Dynamics Simulations for Biological Interactions

To explore the potential biological activity of Benzeneethanol, alpha,alpha,4-trimethyl-, molecular docking and molecular dynamics (MD) simulations are indispensable computational tools. These methods are widely used in drug discovery and design to predict how a small molecule (ligand) might bind to a biological target, such as a protein or enzyme.

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding affinity or docking score. acs.org A high binding affinity suggests a stable complex and a greater potential for the ligand to modulate the biological function of the target.

Following docking, molecular dynamics simulations can be employed to study the stability and conformational changes of the ligand-receptor complex over time. MD simulations provide a dynamic picture of the interactions, taking into account the flexibility of both the ligand and the receptor, which is crucial for a more realistic assessment of the binding event.

While in silico studies have been conducted on various terpenoids and their interactions with biological targets, specific molecular docking and dynamics simulation studies for Benzeneethanol, alpha,alpha,4-trimethyl- against particular biological receptors are not documented in the available literature. Such studies would be essential to hypothesize its mechanism of action for any observed biological effects.

Table 2: Hypothetical Data Table for Molecular Docking of Benzeneethanol, alpha,alpha,4-trimethyl- Against a Putative Biological Target

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Data not availableData not availableData not available

This table is for illustrative purposes only. Experimental and computational studies are needed to identify biological targets and calculate binding affinities.

Computational Design of Novel Benzeneethanol, alpha,alpha,4-trimethyl- Analogues

Computational chemistry also provides the tools for the rational design of new molecules with enhanced or modified properties. By using the structure of Benzeneethanol, alpha,alpha,4-trimethyl- as a scaffold, new analogues can be designed in silico. For instance, modifications could be made to the aromatic ring, the alkyl substituents, or the hydroxyl group to potentially enhance its binding affinity to a specific biological target, improve its pharmacokinetic properties, or alter its reactivity.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural modifications with changes in activity, guiding the design of more potent analogues. akjournals.com These computational design strategies can significantly accelerate the discovery of new compounds with desired properties, while reducing the need for extensive and costly experimental synthesis and testing in the early stages of research. The design and computational evaluation of novel analogues based on the Benzeneethanol, alpha,alpha,4-trimethyl- scaffold remains an unexplored area of research.

Q & A

Q. What are the key physicochemical properties of Benzeneethanol, alpha,alpha,4-trimethyl- relevant to experimental design?

The compound (CAS 1197-01-9) has a molecular formula of C₁₀H₁₄O and a molecular weight of 150.22 g/mol . Its structure includes a tertiary alcohol group (-C(CH₃)₂OH) attached to a 4-methylphenyl ring, contributing to hydrophobic behavior (predicted logP ≈ 1.87 based on analogous compounds) . The bulky substituents likely hinder crystallization, resulting in an oily consistency under standard conditions. Key considerations for experiments include:

  • Solubility : Slightly soluble in water; prefers organic solvents (e.g., ethanol, dichloromethane).
  • Stability : Tertiary alcohols are prone to acid-catalyzed dehydration; store under inert conditions.
  • pKa : Estimated ~15.31 (similar to tertiary alcohols), indicating weak acidity .

Q. What synthetic routes are viable for laboratory-scale preparation of Benzeneethanol, alpha,alpha,4-trimethyl-?

Common methods for tertiary benzyl alcohols include:

  • Grignard Reaction : Reacting 4-methylpropiophenone with methylmagnesium bromide to form the tertiary alcohol via nucleophilic addition to the carbonyl group .
  • Reduction of Ketones : Catalytic hydrogenation or hydride reduction of 4-methyl-α,α-dimethylacetophenone. Advantages : High yields with Grignard reagents. Limitations : Requires strict anhydrous conditions and careful purification to remove magnesium salts.

Q. How can researchers purify Benzeneethanol, alpha,alpha,4-trimethyl- effectively?

  • Vacuum Distillation : Recommended due to the compound’s low volatility (analogous compounds boil at ~94–96°C under 10 mmHg) .
  • Column Chromatography : Use silica gel with a non-polar eluent (e.g., hexane:ethyl acetate) to separate from non-polar byproducts.
  • Recrystallization : Challenging due to oily consistency but feasible in mixed solvents (e.g., ether/pentane).

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.7–7.2 ppm for 4-methylphenyl), hydroxyl proton (δ 1.5–2.5 ppm, broad), and methyl groups (δ 1.2–1.4 ppm) .
  • IR Spectroscopy : Confirm hydroxyl stretch (~3200–3600 cm⁻¹) and absence of carbonyl peaks.
  • GC-MS : After derivatization (e.g., acetylation) to improve volatility .

Q. How can researchers quantify Benzeneethanol, alpha,alpha,4-trimethyl- in mixtures?

  • Gas Chromatography (GC) : Use a non-polar column (e.g., DB-5) with flame ionization detection. Derivatize via acetylation to enhance resolution .
  • HPLC : Reverse-phase C18 column with UV detection (λ ≈ 254 nm). Calibrate with authenticated standards.

Advanced Research Questions

Q. How do steric effects influence the reactivity of Benzeneethanol, alpha,alpha,4-trimethyl- in esterification reactions?

The bulky α-methyl groups hinder nucleophilic attack on the hydroxyl oxygen. Methodological insights :

  • Use acid catalysts (e.g., H₂SO₄) to protonate the hydroxyl group, enhancing electrophilicity.
  • Optimize reaction temperature (80–100°C) and prolonged reaction times to overcome steric barriers.
  • Compare kinetics with less substituted analogs (e.g., benzyl alcohol) to quantify steric contributions .

Q. What mechanistic pathways dominate the acid-catalyzed dehydration of this compound?

Tertiary alcohols typically undergo E1 elimination (carbocation intermediate). However, steric hindrance may favor E2 mechanisms (concerted deprotonation and β-hydrogen elimination). Experimental approaches :

  • Isotopic labeling (e.g., D₂O) to track proton removal.
  • Kinetic studies under varying acid concentrations to distinguish E1/E2 pathways .

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., boiling points) across databases?

  • Cross-validate using NIST Chemistry WebBook (subscription-based) for authoritative data .
  • Perform in-house measurements (e.g., differential scanning calorimetry for melting points).
  • Publish corrections in peer-reviewed journals to address inconsistencies.

Q. What strategies enable chiral resolution of derivatives of Benzeneethanol, alpha,alpha,4-trimethyl-?

If the tertiary carbon is chiral (non-symmetrical substitution):

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane:isopropanol mobile phases.
  • X-ray Crystallography : Determine absolute configuration via single-crystal analysis.
  • NMR with Chiral Shift Reagents : Europium complexes induce diastereomeric splitting .

Q. What are the environmental degradation pathways of this compound under UV exposure?

  • Photolysis Studies : Expose to UV light (λ = 254–365 nm) in photoreactors; monitor via LC-MS.
  • Identify byproducts (e.g., ketones from oxidation, alkenes from dehydration).
  • Assess ecotoxicity of degradation products using Daphnia magna bioassays.

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